Home > Products > Screening Compounds P100993 > 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide
2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide - 1396886-12-6

2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide

Catalog Number: EVT-2499980
CAS Number: 1396886-12-6
Molecular Formula: C14H12FN3O3
Molecular Weight: 289.266
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l)

  • Compound Description: This compound demonstrated potent inhibition of VEGFR1 with an IC50 of 2.5 μM. It also displayed anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration and showed inhibitory effects on P-gp efflux pumps (MDR1, ABCB1). []
  • Relevance: While structurally distinct from 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide, Compound 1l shares a similar N-aryl carboxamide core structure. Additionally, both compounds demonstrate biological activity related to cancer, with compound 1l targeting angiogenesis and efflux pumps, which are relevant to cancer progression. []

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930, Compound 1)

  • Compound Description: OSI-930 is a known potent inhibitor of c-kit and VEGFR2, currently undergoing Phase I clinical trials for advanced solid tumors. []
  • Relevance: Although structurally different from 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide, OSI-930 shares the N-aryl thiophene-2-carboxamide scaffold with compound 1l. This highlights a potential class of compounds with anti-cancer activity, which could be relevant for exploring the activity of 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide. []

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

  • Compound Description: This compound acts as a BACE1 inhibitor. []
  • Relevance: This compound and 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide both contain a fluorophenyl carboxamide moiety, although their core structures differ significantly. This shared feature might suggest a potential area for exploring structure-activity relationships and potential shared pharmacophores. []

N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide (Compound 8)

  • Compound Description: Compound 8 is a BACE1 inhibitor designed to mitigate hERG inhibition and P-gp efflux. It showed robust Aβ reduction in preclinical models. []
  • Relevance: Similar to the previous compound, Compound 8 also shares the fluorophenyl carboxamide moiety with 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide. This reinforces the potential importance of this specific structural feature in mediating biological activity and warrants further investigation. []

N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide (Compound 15)

  • Compound Description: This compound demonstrated a balance of desirable properties, including potency against BACE1, improved hERG inhibition, reduced P-gp efflux, and good metabolic stability. []
  • Relevance: Again, the presence of the fluorophenyl carboxamide group in both Compound 15 and 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide suggests a potential common pharmacophore that could be responsible for interacting with biological targets. []
Synthesis Analysis

The synthesis of 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide typically involves several steps, including the formation of key intermediates through established chemical reactions.

  1. Starting Materials: The synthesis often begins with cyclopropanecarboxylic acid derivatives, which are reacted to form the corresponding amides.
  2. Key Reactions:
    • Palladium-Catalyzed Coupling: One common method involves the Suzuki-Miyaura coupling reaction, where aryl boronic acids are coupled with halogenated cyclopropanecarboxamides to introduce the fluorophenyl moiety .
    • Formation of Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving carboxylic acids and amines under acidic or basic conditions.
  3. Purification: The final product is usually purified using techniques such as column chromatography or recrystallization to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide can be described as follows:

  • Molecular Formula: C13_{13}H12_{12}F1_{1}N3_{3}O3_{3}
  • Molecular Weight: Approximately 273.25 g/mol
  • Structural Features:
    • A cyclopropanecarboxamide group attached to an oxazole ring.
    • A fluorophenyl substituent at the nitrogen atom.
    • The oxazole ring contributes to the compound's biological activity, likely influencing its interaction with target proteins.

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are often employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide may participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to yield corresponding acids or amines.
  2. Substitution Reactions: The presence of the fluorine atom may facilitate nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  3. Cyclization Reactions: The compound can also act as a precursor in forming other cyclic structures through intramolecular reactions.

These reactions can be exploited to modify the compound for enhanced biological activity or selectivity towards specific targets .

Mechanism of Action

The mechanism of action for 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide is primarily linked to its role as an inhibitor of glycogen synthase kinase 3 (GSK-3).

  • Inhibition Pathway: By binding to GSK-3, this compound disrupts its activity, which is crucial in various cellular processes including metabolism, cell cycle regulation, and apoptosis.
  • Biological Implications: Inhibition of GSK-3 has been associated with therapeutic effects in conditions such as Alzheimer's disease and certain cancers. The specific binding affinity and inhibition constants (IC₅₀ values) are typically determined through enzymatic assays .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide include:

Applications

The applications of 2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide are primarily focused on:

  1. Pharmaceutical Development: As a potential therapeutic agent for treating neurodegenerative diseases and cancers due to its inhibitory action on GSK-3.
  2. Research Tool: Used in biochemical studies to elucidate the role of GSK-3 in cellular signaling pathways.
  3. Diagnostics: Potential use in imaging techniques where GSK-3 activity needs to be monitored.

Ongoing research continues to explore its efficacy and safety profile in various biological systems .

Properties

CAS Number

1396886-12-6

Product Name

2-(cyclopropanecarboxamido)-N-(3-fluorophenyl)oxazole-4-carboxamide

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(3-fluorophenyl)-1,3-oxazole-4-carboxamide

Molecular Formula

C14H12FN3O3

Molecular Weight

289.266

InChI

InChI=1S/C14H12FN3O3/c15-9-2-1-3-10(6-9)16-13(20)11-7-21-14(17-11)18-12(19)8-4-5-8/h1-3,6-8H,4-5H2,(H,16,20)(H,17,18,19)

InChI Key

PPYGAENVVNCGQP-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.